

# What is the chemical structure of Chlorthenoxazine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Chlorthenoxazine |           |
| Cat. No.:            | B1668886         | Get Quote |

# An In-depth Technical Guide to Chlorthenoxazine

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Chlorthenoxazine**, with the IUPAC name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one, is a nonsteroidal anti-inflammatory drug (NSAID). This document provides a comprehensive overview of its chemical structure, synthesis, and biological activities. While detailed experimental data on its specific pharmacokinetics and pharmacodynamics are limited in publicly accessible literature, this guide consolidates available information and outlines general experimental protocols relevant to its presumed mechanism of action as a cyclooxygenase (COX) inhibitor.

## **Chemical Structure and Identification**

**Chlorthenoxazine** is a heterocyclic compound belonging to the benzoxazine class.

- IUPAC Name: 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one
- SMILES String: C1=CC=C2C(=C1)C(=O)NC(O2)CCCI
- Chemical Formula: C10H10CINO2



Molecular Weight: 211.64 g/mol

• CAS Number: 132-89-8

## Physicochemical and Toxicological Data

Quantitative data for **Chlorthenoxazine** is sparse in the available literature. The following table summarizes the known information.

| Property         | Value        | Source                 |
|------------------|--------------|------------------------|
| Molecular Weight | 211.64 g/mol | PubChem CID 8602       |
| Oral LD50 (Rat)  | 2135 mg/kg   | RTECS NUMBER-VA3190000 |

## **Synthesis**

A detailed, specific experimental protocol for the synthesis of **Chlorthenoxazine** is not readily available in the public domain. However, the general synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones typically involves the reaction of an anthranilic acid derivative with a suitable acylating or cyclizing agent. A plausible synthetic route for **Chlorthenoxazine** would involve the reaction of salicylamide with a synthon for 2-chloroacetaldehyde, such as 2-chloroacetaldehyde diethyl acetal, under acidic conditions.

Hypothetical Synthesis Workflow:





Click to download full resolution via product page

A potential synthetic pathway for **Chlorthenoxazine**.

## **Mechanism of Action and Signaling Pathway**

**Chlorthenoxazine** is classified as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.

Prostaglandin Synthesis and Inhibition by **Chlorthenoxazine**:





Click to download full resolution via product page

Inhibition of prostaglandin synthesis by **Chlorthenoxazine**.

## **Experimental Protocols**

Detailed experimental protocols for **Chlorthenoxazine** are not available. The following are generalized protocols for assays relevant to the evaluation of a potential COX inhibitor.

### In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

#### Materials:

- Ovine COX-1 and human recombinant COX-2 enzymes
- Arachidonic acid (substrate)
- N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
- Test compound (Chlorthenoxazine)



- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Microplate reader

#### Procedure:

- Prepare a series of dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
- Add the test compound dilutions or vehicle control to the respective wells.
- Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
- Initiate the reaction by adding arachidonic acid and TMPD to all wells.
- Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
- Calculate the rate of the reaction for each concentration of the test compound.
- Determine the percent inhibition relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

# In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.

#### Materials:

- Male Wistar rats (180-200 g)
- Carrageenan solution (1% in saline)



- Test compound (Chlorthenoxazine)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Plethysmometer

#### Procedure:

- Fast the rats overnight with free access to water.
- Administer the test compound or vehicle orally to different groups of rats.
- After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
- Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Assay:





Click to download full resolution via product page

Experimental workflow for the in vivo anti-inflammatory assay.

### Conclusion

**Chlorthenoxazine** is a benzoxazine derivative with potential as a non-steroidal anti-inflammatory drug. Its likely mechanism of action is through the inhibition of cyclooxygenase enzymes. While its basic chemical identity is established, a significant gap exists in the publicly available literature regarding its specific synthesis protocol, and detailed quantitative







pharmacokinetic and pharmacodynamic data. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of **Chlorthenoxazine**'s biological activity, which is necessary for any future drug development efforts. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

To cite this document: BenchChem. [What is the chemical structure of Chlorthenoxazine].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1668886#what-is-the-chemical-structure-of-chlorthenoxazine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com